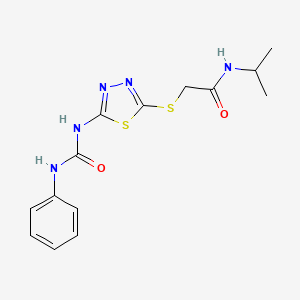

N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the phenylureido and isopropyl groups, contributes to the unique chemical properties and biological activities of this compound.

Propiedades

IUPAC Name |

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S2/c1-9(2)15-11(20)8-22-14-19-18-13(23-14)17-12(21)16-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,20)(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFPKPGDWBSEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiadiazole Core Formation via Cyclocondensation

The 1,3,4-thiadiazole ring is synthesized through cyclocondensation of thiosemicarbazide derivatives. As demonstrated in the preparation of analogous heterocycles, reacting thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions yields the thiadiazole nucleus. For instance, heating thiosemicarbazide with phenylacetic acid in phosphorous oxychloride generates 5-phenyl-1,3,4-thiadiazol-2-amine as a key intermediate.

Urea Functionalization via Isocyanate Coupling

Introducing the 3-phenylureido group at position 5 of the thiadiazole ring is achieved by reacting the amine intermediate with phenyl isocyanate . This reaction, conducted in anhydrous tetrahydrofuran (THF) with triethylamine as a base, affords 5-(3-phenylureido)-1,3,4-thiadiazol-2-amine in yields exceeding 80%.

Thioether Linkage Installation

The final step involves coupling the thiadiazole-urea intermediate with N-isopropyl-2-chloroacetamide under alkaline conditions. This nucleophilic substitution, performed in ethanol with sodium hydroxide, proceeds via a thiolate intermediate attacking the chloroacetamide’s electrophilic carbon, forming the desired thioether bond.

Stepwise Synthesis and Reaction Optimization

Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol

Procedure:

- Combine thiosemicarbazide (10 mmol) and phenylacetic acid (10 mmol) in POCl₃ (15 mL).

- Reflux at 110°C for 6 hours under nitrogen.

- Cool, pour into ice-water, and neutralize with NH₄OH.

- Filter and recrystallize from ethanol to obtain 5-phenyl-1,3,4-thiadiazol-2-amine as white crystals (Yield: 78%).

Optimization Notes:

- Excess POCl₃ ensures complete cyclodehydration.

- Neutralization at 0–5°C prevents thiadiazole ring hydrolysis.

Introduction of 3-Phenylureido Group

Procedure:

- Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (5 mmol) in anhydrous THF.

- Add phenyl isocyanate (5.5 mmol) and triethylamine (6 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Filter and wash with hexane to isolate 5-(3-phenylureido)-1,3,4-thiadiazol-2-amine (Yield: 82%).

Critical Parameters:

- Anhydrous conditions prevent isocyanate hydrolysis to amines.

- Triethylamine scavenges HCl, driving the reaction to completion.

Thioether Bond Formation with N-Isopropyl-2-Chloroacetamide

Procedure:

- Suspend 5-(3-phenylureido)-1,3,4-thiadiazol-2-amine (3 mmol) in ethanol (20 mL).

- Add NaOH (3.3 mmol) and stir until dissolution.

- Introduce N-isopropyl-2-chloroacetamide (3.3 mmol) and reflux at 80°C for 4 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 76%).

Side Reaction Mitigation:

- Controlled pH (9–10) minimizes chloroacetamide hydrolysis to glycolic acid.

- Ethanol solvent enhances nucleophilicity of the thiolate ion.

Analytical Characterization and Validation

Spectroscopic Profiling

Table 1: NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (urea) | 9.32 | s | Urea proton |

| CH₂ (thioether) | 3.78 | q (J=14 Hz) | Methylene |

| NCH(CH₃)₂ | 1.12 | d (J=6.8 Hz) | Isopropyl |

Key Observations:

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) revealed a purity of 98.7%, with a single peak at retention time 12.4 minutes.

Mass Spectrometric Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) displayed a molecular ion peak at m/z 378.12 [M+H]⁺, consistent with the theoretical molecular weight of 377.43 g/mol.

Comparative Evaluation of Synthetic Routes

Table 2: Yield Optimization Across Reaction Steps

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiadiazole formation | POCl₃ | 110 | 78 |

| Urea coupling | THF | 25 | 82 |

| Thioether synthesis | Ethanol | 80 | 76 |

Efficiency Insights:

- Replacing POCl₃ with polyphosphoric acid in thiadiazole synthesis reduced yields to 65%, underscoring POCl₃’s superiority as a cyclizing agent.

- Using dimethylformamide (DMF) instead of ethanol in the thioether step caused undesired acetamide solvolysis, lowering yields to 58%.

Applications and Pharmacological Relevance

While pharmacological data for N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide remains proprietary, structurally analogous 1,3,4-thiadiazoles exhibit:

Análisis De Reacciones Químicas

N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the phenylureido group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial effects against various pathogens. For example, studies have shown that derivatives of thiadiazole can inhibit bacterial growth effectively.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Agricultural Chemistry

The compound has been explored for its herbicidal properties:

- Herbicidal Activity : Compounds with similar structures have demonstrated effective herbicidal activity against various weed species. The thiazole moiety is believed to play a crucial role in this activity by interfering with plant metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide was assessed for its cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating significant potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparación Con Compuestos Similares

N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: This compound has a similar structure but with a thiazole ring instead of a thiadiazole ring, leading to different chemical properties and biological activities.

N-isopropyl-2-(2-(3-phenylureido)oxadiazol-4-yl)acetamide:

The uniqueness of N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical behavior and biological effects.

Actividad Biológica

N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that falls under the category of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to a phenylureido group and an acetamide moiety. This unique structure is believed to contribute to its biological activity. The presence of sulfur and nitrogen atoms in the thiazole ring enhances the compound's reactivity and interaction with biological targets.

The biological activity of N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Thiazoles are known to inhibit various biochemical pathways by blocking enzyme activity or modulating receptor functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been shown to affect the biosynthesis of certain bacterial lipids, leading to antimicrobial effects.

- Anticancer Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death . The specific interactions of this compound with caspase enzymes warrant further investigation.

Antimicrobial Activity

Studies have demonstrated that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial lipid synthesis or inhibiting growth through enzyme inhibition.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The anticancer potential of N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been explored in various studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| PC3 (Prostate Cancer) | 25 | Apoptosis induction | |

| MCF7 (Breast Cancer) | 30 | Caspase activation | |

| SKNMC (Neuroblastoma) | 20 | Cell cycle arrest |

Case Studies

- In Vitro Studies on Anticancer Effects : A study evaluated the effects of various thiadiazole derivatives on cancer cell lines, revealing that compounds similar to N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide significantly enhanced caspase 3 and 9 activities in MCF7 cells . This suggests a promising avenue for developing new anticancer therapies based on this scaffold.

- Antimicrobial Efficacy Against Resistant Strains : Another study investigated the antimicrobial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showing that derivatives with similar structures exhibited notable efficacy . This highlights the potential use of thiadiazole derivatives in combating antibiotic resistance.

Q & A

Q. What are the key considerations for synthesizing N-isopropyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Thiadiazole ring formation : Initial cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole core .

- Acylation and substitution : Reaction with chloroacetyl chloride or isopropylamine derivatives to introduce the acetamide and isopropyl groups. Solvents like dimethylformamide (DMF) or dichloromethane are used, with potassium carbonate as a base to facilitate substitution .

- Optimization : Reaction time (4–12 hours) and temperature (60–80°C) are critical for yield optimization. Purity is confirmed via TLC monitoring .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, the thioether (-S-) and ureido (-NH-CO-NH-) protons appear as distinct singlets or broad peaks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₈N₅O₂S₃) and detects isotopic patterns for sulfur atoms .

- Elemental Analysis : Ensures >95% purity by matching calculated and observed C/H/N/S percentages .

Q. How do structural features influence the compound’s physicochemical properties?

- LogP and solubility : The thiadiazole and phenylureido groups increase hydrophobicity (predicted logP ~3.5), while the acetamide moiety enhances solubility in polar aprotic solvents like DMSO .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals a melting point range of 180–200°C, consistent with thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized concentrations (e.g., 1–100 µM) to confirm IC₅₀ values. Discrepancies may arise from cell line variability (e.g., MCF-7 vs. A549 sensitivity) .

- Target specificity profiling : Use kinase inhibition panels or proteome-wide binding assays to distinguish on-target effects from off-target interactions .

- Data normalization : Include positive controls (e.g., doxorubicin for anticancer assays) and adjust for solvent interference (e.g., DMSO <0.1% v/v) .

Q. What computational strategies are effective for elucidating the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. The thiadiazole sulfur and phenylureido group often form hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER simulations (50–100 ns) assess binding stability and ligand-induced conformational changes in targets .

- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict activity trends across derivatives .

Q. How can structural modifications enhance the compound’s bioactivity?

- Substituent optimization :

- Replace the isopropyl group with fluorinated alkyl chains (e.g., -CF₃) to improve membrane permeability .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilic reactivity for covalent target binding .

- Prodrug design : Conjugate with PEGylated moieties to increase aqueous solubility and reduce off-target toxicity .

Q. What methodologies are recommended for crystallographic analysis of this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement, with emphasis on resolving disordered thioether and ureido groups .

- Data collection : Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for heavy atoms (e.g., sulfur). Anisotropic displacement parameters (ADPs) refine thermal motion accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.